Cas no 2179038-35-6 (Methyl 2,3-Dichloro-6-methoxybenzoate)

Methyl 2,3-Dichloro-6-methoxybenzoate structure
2179038-35-6 structure
Product Name:Methyl 2,3-Dichloro-6-methoxybenzoate
CAS No:2179038-35-6
MF:C9H8Cl2O3
MW:235.064021110535
CID:5073711
Update Time:2025-07-21

Methyl 2,3-Dichloro-6-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3-Dichloro-6-methoxybenzoate
    • Inchi: 1S/C9H8Cl2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3
    • InChI Key: XXQOXAXFFABJDK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1C(=O)OC)OC)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.5

Methyl 2,3-Dichloro-6-methoxybenzoate Pricemore >>

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Additional information on Methyl 2,3-Dichloro-6-methoxybenzoate

Recent Advances in the Application of Methyl 2,3-Dichloro-6-methoxybenzoate (CAS: 2179038-35-6) in Chemical Biology and Pharmaceutical Research

Methyl 2,3-Dichloro-6-methoxybenzoate (CAS: 2179038-35-6) is a synthetic benzoate derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug development. This compound, characterized by its dichloro and methoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of Methyl 2,3-Dichloro-6-methoxybenzoate as a precursor in the synthesis of novel kinase inhibitors. The compound's unique electronic properties, conferred by its chloro and methoxy substituents, were found to enhance binding affinity to target proteins, leading to improved pharmacological profiles. The study highlighted the compound's role in optimizing lead compounds for the treatment of chronic inflammatory diseases, with several derivatives showing promising activity in preclinical models.

Another significant application of Methyl 2,3-Dichloro-6-methoxybenzoate was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used as a scaffold for developing next-generation antimicrobial agents. The researchers synthesized a series of analogs by modifying the ester functionality and evaluated their activity against multidrug-resistant bacterial strains. Several derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential for further development as novel antibiotics.

The compound's role in agrochemical research has also been explored. A 2024 study in Pest Management Science detailed its use as an intermediate in the synthesis of novel fungicides. The dichloro-methoxybenzoate moiety was found to confer enhanced stability and bioavailability to the resulting compounds, making them effective against a broad spectrum of plant pathogens while maintaining favorable environmental safety profiles.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient and sustainable routes to produce Methyl 2,3-Dichloro-6-methoxybenzoate. A Green Chemistry publication described a novel catalytic method for its synthesis that reduces waste generation and improves atom economy. This development is particularly significant given the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

Looking forward, the unique structural features of Methyl 2,3-Dichloro-6-methoxybenzoate continue to inspire innovative applications across multiple domains of chemical biology. Its versatility as a synthetic intermediate, combined with the biological activities observed in its derivatives, positions this compound as a valuable tool for drug discovery and development. Ongoing research is expected to further elucidate its potential in addressing unmet medical needs and advancing sustainable chemical synthesis methods.

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